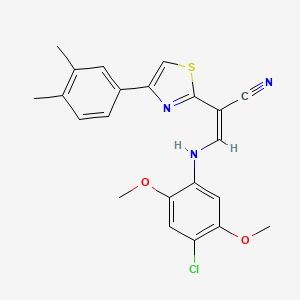

(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 374101-58-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H20ClN3O2S

- Molecular Weight : 425.9 g/mol

- Structure : The compound features a thiazole ring and an acrylonitrile moiety, which are known for their diverse biological activities.

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit notable antitumor properties. The presence of electron-donating groups in the phenyl ring enhances cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to (Z)-3 have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects. A study found that thiazole derivatives with specific substitutions demonstrated significant growth inhibition in HT29 and Jurkat cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Jurkat |

| Compound 2 | 1.98 ± 1.22 | HT29 |

Anticonvulsant Activity

Thiazole-based compounds have also been explored for their anticonvulsant properties. A series of thiazole derivatives were synthesized and tested for their ability to prevent seizures in animal models:

- Mechanism of Action : The anticonvulsant activity is often linked to the modulation of neurotransmitter systems and ion channels involved in neuronal excitability .

The biological activity of (Z)-3 can be attributed to several mechanisms:

- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : By stabilizing neuronal membranes and modulating neurotransmitter release, it may provide protective effects against neurodegeneration.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- A recent study demonstrated that a thiazole derivative exhibited significant anti-Bcl-2 activity in Jurkat cells, suggesting a possible pathway for inducing apoptosis in cancer cells .

- Another investigation into the structure-activity relationship (SAR) revealed that specific substituents on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of molecular modifications for optimizing therapeutic efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound under consideration has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- Case Studies : Research has demonstrated that thiazole-containing compounds can inhibit tumor growth in animal models. One study reported that derivatives similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against breast cancer cell lines .

Antimicrobial Properties

The thiazole ring is also associated with antimicrobial activity. Compounds containing this moiety have been evaluated for their efficacy against various pathogens:

- Research Findings : A study indicated that thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis Methodologies

The synthesis of (Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves:

- Formation of Thiazole Ring : Utilizing a condensation reaction between 3,4-dimethylbenzaldehyde and thiourea.

- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile under basic conditions to form the final product.

This multi-step synthesis allows for the introduction of various substituents on the phenyl rings, enhancing biological activity.

Anticancer Efficacy

In a comparative study involving several thiazole derivatives, this compound was tested against human breast cancer cell lines (MCF-7). Results showed that this compound had a notable effect on reducing cell viability compared to untreated controls .

Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential as a new antimicrobial agent .

Análisis De Reacciones Químicas

Reactivity of the Acrylonitrile Group

The acrylonitrile group (-C≡N attached to a conjugated double bond) enables nucleophilic additions and cyclization reactions. Key reactions include:

-

The Z-configuration of the acrylonitrile group influences regioselectivity in cycloadditions due to steric effects .

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitutions and acts as a directing group.

-

The 4-(3,4-dimethylphenyl) substituent on the thiazole enhances steric hindrance, limiting reactivity at C-4 and C-5 positions .

Amino Group Reactions

The (4-chloro-2,5-dimethoxyphenyl)amino group undergoes alkylation, acylation, and condensation:

Substituent-Directed Reactivity

The chloro and methoxy groups on the phenyl ring influence electronic and steric effects:

| Substituent | Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|

| 4-Chloro | Electron-withdrawing (-I) | Deactivates ring, meta-directing | |

| 2,5-Dimethoxy | Electron-donating (+M) | Activates ring, ortho/para-directing |

-

Competitive directing effects between substituents complicate regioselectivity in electrophilic substitutions .

Cyclization and Heterocycle Formation

The compound’s structure allows for intramolecular cyclizations:

| Reaction Type | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Thiazole Ring Expansion | Oxidative conditions | Fused thiazolo-oxadiazines | |

| Acrylonitrile Cyclization | Acid/Base catalysis | Pyridine or pyrimidine derivatives |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of aromatic systems:

| Reaction Type | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Biaryl systems | |

| Heck Coupling | Alkenes, Pd catalyst | Extended π-conjugated molecules |

Propiedades

IUPAC Name |

(Z)-3-(4-chloro-2,5-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S/c1-13-5-6-15(7-14(13)2)19-12-29-22(26-19)16(10-24)11-25-18-9-20(27-3)17(23)8-21(18)28-4/h5-9,11-12,25H,1-4H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBZOPCURKZVPU-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3OC)Cl)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3OC)Cl)OC)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.